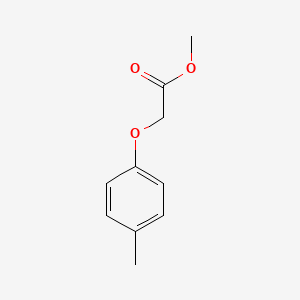

Methyl (p-tolyloxy)acetate

Description

Methyl (p-tolyloxy)acetate (CAS: 67028-40-4) is an ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Structurally, it consists of a p-tolyloxy group (4-methylphenoxy) linked to an acetate moiety with a methyl ester. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves coupling reactions between p-tolylboronic acid and methyl 2-hydroxyphenylacetate derivatives under copper catalysis , or acid-catalyzed epoxide ring-opening reactions . Key physical properties include a refractive index of 1.499–1.505 and a specific gravity of 1.075–1.083 .

Properties

IUPAC Name |

methyl 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHBVPVKOXGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345114 | |

| Record name | Methyl (p-tolyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38768-63-7 | |

| Record name | Methyl (p-tolyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl (p-tolyloxy)acetate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolyloxyacetic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl (p-tolyloxy)acetate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form p-tolyloxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to p-tolyloxyethanol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions include p-tolyloxyacetic acid, p-tolyloxyethanol, and various substituted derivatives .

Scientific Research Applications

Methyl (p-tolyloxy)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations, often involves this compound.

Industry: It is widely used in the flavors and fragrances industry due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of methyl (p-tolyloxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, leading to the formation of p-tolyloxyacetic acid. This process can influence various metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Varying Alkyl Groups

Key Differences :

- Solubility & Reactivity : Methyl esters (e.g., Methyl (p-tolyloxy)acetate) generally exhibit higher volatility and lower boiling points compared to ethyl or allyl esters due to shorter alkyl chains .

- Applications : Ethyl derivatives are preferred in food flavoring (FEMA 3157) , while allyl esters are utilized in polymer chemistry .

Derivatives with Modified Aromatic Substituents

A Cambridge Structural Database (CSD) search identified seven analogs of ethyl 2-(p-tolyloxy)acetate, including:

Ethyl 4-[1-(4-bromophenyl)-3-methyl-5-oxo-1,2,4-triazol-4-yliminomethyl]phenoxyacetate (EKEYEY): Bromine substitution enhances electrophilic reactivity, useful in heterocyclic synthesis .

Diethyl 3,3-bis{3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]acryloyl}pentanedioate (JUMJEI) : Extended conjugated system increases UV absorption; applied in photochemical studies .

Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) : Coumarin-based derivative with fluorescence properties .

Comparative Analysis :

- Bioactivity : Compounds like N-Methyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (melting point: 99.1–100.9°C) exhibit antimycobacterial activity, highlighting the role of acetamide groups in drug design .

- Thermal Stability : this compound derivatives with bulky substituents (e.g., tert-butyl groups) show higher melting points (e.g., 129.1–130.0°C for 12e ) compared to unsubstituted analogs.

Acetamide vs. Ester Analogues

Biological Activity

Methyl (p-tolyloxy)acetate, also known as 4-methylphenoxyacetic acid methyl ester, is a chemical compound with the molecular formula and a CAS number of 38768-63-7. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its fruity odor and is primarily used as a flavoring agent in food and fragrance industries. Its structure features a methoxy group attached to a p-tolyl group, which contributes to its functional properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | 230 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. Research indicates that this compound exhibits inhibitory effects against various bacteria and fungi. For instance, a study demonstrated that this compound could enhance the susceptibility of drug-resistant bacteria to antibiotics, suggesting its potential as an adjuvant in antimicrobial therapy .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that at lower concentrations, the compound exhibited minimal cytotoxic effects. However, higher concentrations resulted in increased cell mortality, indicating a dose-dependent relationship .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, preliminary research suggests that it may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.